9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
9,9-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-10(2)3-5-11(6-4-10)9-12-7-8-13-11/h12H,3-9H2,1-2H3 |
InChI Key |
RTPPOEYEFKTZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CNCCO2)C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 9,9 Dimethyl 1 Oxa 4 Azaspiro 5.5 Undecane
Exploration of Functional Group Transformations
The reactivity of 9,9-dimethyl-1-oxa-4-azaspiro[5.5]undecane is primarily centered around the nitrogen atom of the piperidine (B6355638) ring and, to a lesser extent, the ether functionality and the gem-dimethyl group. These sites offer opportunities for a range of functional group transformations.
Oxidation and Reduction Pathways
The secondary amine in the 4-aza position is susceptible to oxidation. Treatment with mild oxidizing agents could potentially lead to the formation of the corresponding nitroxide radical. More vigorous oxidation may result in the formation of hydroxylamines or even ring-opened products, depending on the reaction conditions. For instance, studies on the oxidation of N-alkyl substituted piperidines have shown that the reaction can be directed to afford hydroxylated products. nih.gov The presence of the gem-dimethyl group at the 9-position might influence the regioselectivity of such oxidations by sterically hindering adjacent positions.
Conversely, while the core structure of this compound is largely saturated and thus not readily reducible, derivatives bearing reducible functional groups can undergo reduction. For example, if a carbonyl group were introduced onto the piperidine ring, it could be reduced to a hydroxyl group using standard reducing agents like sodium borohydride. Catalytic hydrogenation could also be employed to reduce unsaturated functionalities that might be introduced in derivatization processes. wordpress.com
Nucleophilic Substitution Reactions
The nitrogen atom at the 4-position is a primary site for nucleophilic substitution reactions, most notably N-alkylation. The secondary amine can be readily alkylated using a variety of alkyl halides or other electrophilic reagents. The choice of base and solvent can influence the efficiency of these reactions. nih.govresearchgate.net For instance, the use of a non-polar aprotic solvent and a strong base can facilitate the deprotonation of the secondary amine, enhancing its nucleophilicity.
Furthermore, the nitrogen can participate in acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. It can also undergo reactions with sulfonyl chlorides to yield sulfonamides, a common functional group in medicinal chemistry. researchgate.net The steric hindrance provided by the gem-dimethyl group is a crucial factor to consider as it may modulate the rate and feasibility of these substitution reactions.
Synthesis of Analogues and Homologues
The synthesis of analogues and homologues of this compound allows for the systematic exploration of structure-activity relationships in various contexts, including medicinal chemistry.
Regioselective and Stereoselective Derivatization
Achieving regioselectivity in the derivatization of this compound is a key consideration. The primary site of reaction is the nitrogen atom. However, if other functional groups are present, their relative reactivity will determine the outcome of the reaction. For instance, in the presence of both a secondary amine and a hydroxyl group, selective N-alkylation or O-acylation can be achieved by careful choice of reagents and reaction conditions.
Stereoselectivity is also a critical aspect, particularly when introducing new chiral centers. While the parent compound is achiral, reactions at positions other than the spirocenter can lead to the formation of diastereomers. The inherent chair-like conformation of the piperidine and tetrahydropyran (B127337) rings, influenced by the gem-dimethyl group, can direct the stereochemical outcome of certain reactions. Asymmetric synthesis methodologies could be employed to prepare enantiomerically pure derivatives. researchgate.net
Introduction of Diverse Peripheral Functionalities
A wide array of peripheral functionalities can be introduced onto the this compound scaffold to modulate its physicochemical and biological properties. The secondary amine serves as a convenient handle for the attachment of various substituents through N-alkylation, N-acylation, or reductive amination.
For example, aromatic and heteroaromatic rings can be introduced to explore pi-stacking interactions in biological targets. Polar functional groups such as amides, sulfonamides, and ureas can be incorporated to enhance solubility and hydrogen bonding capacity. researchgate.netnih.gov The synthesis of such derivatives often involves multi-step sequences, starting from the core spirocycle and building upon it with a range of synthetic methodologies.
Reaction Mechanisms Governing Spiro[5.5]undecane Modifications
The chemical reactivity of this compound is primarily dictated by the presence of the tetrahydropyran (oxa-cyclohexane) and piperidine (aza-cyclohexane) rings conjoined at a spirocyclic center. Modifications to this scaffold can be mechanistically categorized based on reactions involving the ether oxygen, the secondary amine, or the carbon framework. The inherent strain and stereoelectronic effects of the spirocyclic system play a crucial role in directing the course of these transformations.
The secondary amine of the piperidine ring is a primary site for derivatization due to the nucleophilicity of the nitrogen atom. N-alkylation and N-acylation are common modifications.
N-Alkylation: This reaction typically proceeds via a nucleophilic substitution mechanism (SN2). The nitrogen lone pair attacks an electrophilic alkyl halide or a similar substrate, leading to the formation of a quaternary ammonium (B1175870) salt, which is subsequently deprotonated to yield the N-alkylated product. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the acid generated. The rate of this reaction is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.
N-Acylation: The secondary amine can readily react with acylating agents such as acyl chlorides or anhydrides. This reaction is a nucleophilic acyl substitution. The nitrogen atom attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen results in the formation of an N-acyl derivative.
The ether linkage in the tetrahydropyran ring is generally stable but can undergo cleavage under strong acidic conditions. This reaction typically follows an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions.
Acid-Catalyzed Ring Opening: In the presence of a strong protic acid (e.g., HBr, HI), the ether oxygen is protonated, making it a good leaving group. A nucleophile (e.g., a halide ion) can then attack one of the adjacent carbon atoms. For a secondary carbon, the reaction may proceed through an SN2 mechanism, leading to inversion of stereochemistry if the carbon is chiral. If a stable carbocation can be formed (e.g., at a tertiary carbon, though not present adjacent to the oxygen in this specific molecule), an SN1 pathway may be favored. The regioselectivity of the cleavage is governed by both steric and electronic factors.
Reactions involving the carbon skeleton of the spiro[5.5]undecane framework are less common and typically require more forcing conditions. However, functionalization at positions alpha to the heteroatoms can be achieved.
Oxidation: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam. This transformation can be achieved using various oxidizing agents. The mechanism often involves the formation of an iminium ion intermediate, which is then attacked by water and further oxidized.
Table 1: Plausible N-Alkylation and N-Acylation Reactions and Mechanisms
| Reaction Type | Reagents | Proposed Mechanism | Product Type |
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | SN2 | N-Alkyl-9,9-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Et₃N) | Nucleophilic Acyl Substitution | N-Acyl-9,9-dimethyl-1-oxa-4-azaspiro[5.5]undecane |
Table 2: Plausible Ring-Opening and Oxidation Reactions and Mechanisms
| Reaction Type | Reagents | Proposed Mechanism | Product Type |
| Acid-Catalyzed Ring Opening | Strong Acid (e.g., HBr) | SN1 or SN2 | Halo-functionalized piperidine derivative |
| Oxidation | Oxidizing Agent (e.g., RuCl₃/NaIO₄) | Oxidation via Iminium Ion | Lactam |
It is important to note that the specific reaction pathways and the stereochemical outcomes of these modifications are highly dependent on the chosen reagents, solvents, and reaction conditions. The gem-dimethyl group at the C9 position provides significant steric hindrance, which can influence the accessibility of reagents to the reactive centers and may favor certain reaction pathways over others. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the intricacies of these transformations for this particular spirocyclic system.
Advanced Structural Elucidation and Conformational Analysis of 9,9 Dimethyl 1 Oxa 4 Azaspiro 5.5 Undecane
Application of High-Resolution Spectroscopic Techniquesauremn.org.brnih.govchemsrc.comsemanticscholar.org
High-resolution spectroscopic techniques are indispensable for the detailed structural characterization of complex heterocyclic systems. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy offer a wealth of information regarding the connectivity, chemical environment, and functional groups within a molecule like 9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamicsauremn.org.brnih.govchemsrc.comsemanticscholar.orgacs.orgbldpharm.com
NMR spectroscopy is a premier analytical tool for determining the structure of organic compounds in solution. It provides detailed insights into the molecular framework, the relative orientation of atoms (stereochemistry), and the dynamic behavior of molecules. auremn.org.br For spiro-heterocycles, NMR is particularly powerful for assigning the configuration and preferred conformations of the constituent rings. researchgate.net
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environments of the hydrogen and carbon atoms. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine and piperidine (B6355638) rings, as well as the two methyl groups. The protons adjacent to the oxygen and nitrogen atoms would appear at characteristic downfield shifts.
Two-dimensional (2D) NMR techniques are crucial for resolving the complex, often overlapping signals in the 1D spectra and establishing definitive atomic connectivity.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the H-C-C-H connectivities within the morpholine and piperidine rings, allowing for the assignment of adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for the unambiguous assignment of the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly vital for identifying the quaternary spiro-carbon by observing correlations from protons on adjacent carbons (e.g., C2, C5, C8, C10) to the spiro-carbon (C6). It would also confirm the position of the gem-dimethyl groups by showing correlations from the methyl protons to C9 and C8/C10.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE (or its 2D equivalent, NOESY) provides information about the spatial proximity of atoms, regardless of whether they are connected through bonds. wordpress.com This is critical for determining stereochemistry and preferred conformations. For instance, NOE correlations between a proton on one ring and a proton on the other can help define their relative orientation. It can also distinguish between axial and equatorial substituents based on their proximity to other axial or equatorial protons. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (H to C) | Key NOE Correlations |
|---|---|---|---|---|
| 2, 5 (Morpholine) | ~65-70 | ~3.6-3.8 | C6, C3 | H3, H8/10 |
| 3 (Morpholine) | ~45-50 | ~2.7-2.9 | C2, C5 | H2, H5 |
| 6 (Spiro-C) | ~70-75 | - | - | - |
| 8, 10 (Piperidine) | ~48-53 | ~2.6-2.8 | C6, C9 | H9-Me, H2/5 |
| 9 (Piperidine) | ~30-35 | - | - | - |
| 9-Me (Piperidine) | ~25-30 | ~1.0-1.2 | C9, C8, C10 | H8/10 |
| NH | - | Broad, ~1.5-2.5 | C3, C5 | - |
The six-membered rings in this compound are not static; they can undergo conformational changes, primarily through chair-to-chair interconversion. nih.gov Variable-temperature (VT) NMR studies are employed to investigate these dynamic processes. At room temperature, if the ring-flipping is fast on the NMR timescale, the signals for axial and equatorial protons may be averaged. Upon cooling, this interconversion can be slowed or "frozen-out," leading to the appearance of separate, distinct signals for the axial and equatorial protons in each unique conformation. mdpi.com Analysis of the spectra at different temperatures allows for the determination of the energy barriers (ΔG‡) for these conformational changes. The presence of the bulky gem-dimethyl group at the C9 position is expected to significantly influence the conformational equilibrium of the piperidine ring, likely favoring a conformation that minimizes steric strain.
X-ray Crystallography for Absolute Configuration and Solid-State Conformationbldpharm.com
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mkuniversity.ac.in It provides accurate measurements of bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration and the preferred solid-state conformation without ambiguity. tandfonline.com For spirocyclic compounds, X-ray analysis is invaluable for confirming the connectivity and revealing the exact spatial arrangement of the two rings relative to each other. researchgate.netresearchgate.net It is anticipated that in the crystalline state, both the morpholine and piperidine rings of this compound would adopt a stable chair conformation to minimize torsional and steric strain. researchgate.net
Table 2: Representative Crystallographic Data for a Spiro-Heterocyclic Compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 12.30 |
| c (Å) | 9.85 |
| β (°) | 105.5 |
| Volume (ų) | 1185 |
| Z (molecules/unit cell) | 4 |
X-ray crystallography also elucidates how molecules are arranged in a crystal lattice, which is governed by intermolecular forces. The this compound molecule contains a secondary amine (N4-H), which can act as a hydrogen bond donor. The ether oxygen (O1) and the two nitrogen atoms (N1 and N4) are potential hydrogen bond acceptors. Consequently, it is highly probable that the crystal packing is dominated by a network of intermolecular hydrogen bonds, such as N-H···O or N-H···N. rsc.org These interactions play a crucial role in stabilizing the crystal structure. As the molecule lacks aromatic rings, pi-stacking interactions are not expected to be a feature of its crystal packing.
Infrared (IR) and Mass Spectrometry (MS) for Characteristic Vibrations and Fragmentation Pathwaysauremn.org.brnih.govchemsrc.comuni.lu
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of key functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 (broad) |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C-O-C Stretch (ether) | 1080 - 1150 (strong) |
| C-N Stretch (amine) | 1180 - 1250 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For this compound (C₁₁H₂₁NO₂), the molecular ion peak [M]⁺ would be expected at m/z 199. Subsequent fragmentation would likely involve characteristic pathways for cyclic ethers and amines, such as alpha-cleavage (cleavage of the bond adjacent to the heteroatom) or ring-opening reactions, leading to stable carbocations or radical cations.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Possible Fragment Identity |
|---|---|
| 199 | [M]⁺ (Molecular Ion) |
| 184 | [M - CH₃]⁺ |
| 114 | [C₆H₁₂NO]⁺ (cleavage of piperidine ring) |
| 86 | [C₄H₈NO]⁺ (cleavage of morpholine ring) |
| 70 | [C₄H₈N]⁺ |
Conformational Analysis of Spiro[5.5]undecane Ring Systems
The spiro[5.5]undecane framework, consisting of two fused six-membered rings, generally adopts a conformation where both rings are in a chair form, leading to a relatively rigid structure. This preference is a direct consequence of the inherent stability of the cyclohexane (B81311) chair conformation, which minimizes both angle and torsional strain.
Preferred Conformations (e.g., Chair Conformation) of the Cyclohexane Unit
The cyclohexane ring is a fundamental structural motif in organic chemistry, and its conformational preferences are well-documented. The chair conformation is overwhelmingly the most stable arrangement, as it allows for tetrahedral bond angles of approximately 109.5° and a staggered arrangement of all substituents, thus minimizing steric and torsional strain. In the context of the spiro[5.5]undecane system within this compound, the carbocyclic ring unit is expected to exist predominantly in this low-energy chair conformation.
Computational studies on analogous systems, such as 1,7-dioxaspiro[5.5]undecane, have provided quantitative insights into the energetic preferences of different conformations. These studies consistently identify the double-chair conformation as the global minimum on the potential energy surface. For instance, theoretical calculations have shown that conformers deviating from the chair geometry are significantly higher in energy.
| Conformer | Relative Energy (kcal/mol) | Ring Conformation |
| Double Chair | 0.0 | Both rings in chair form |
| Chair-Boat | > 5.0 | One ring chair, one boat |
| Double Boat | > 10.0 | Both rings in boat form |
| Double Twist-Boat | ~5-7 | Both rings in twist-boat form |
| Data derived from computational studies on analogous spiro[5.5]undecane systems. |
The introduction of the gem-dimethyl group at the 9-position of the carbocyclic ring in this compound further influences the conformational landscape. This substitution, often referred to as the Thorpe-Ingold or gem-dimethyl effect, can impact the internal bond angles of the cyclohexane ring. This effect generally favors conformations that relieve steric strain by slightly altering the puckering of the ring. However, the energetic penalty for deviating from the chair conformation is substantial, and thus the chair form is expected to be maintained.
Influence of Spiro Junction on Ring Flexibility and Rigidity
This inherent rigidity is a key characteristic of spiro compounds and can be a desirable feature in the design of molecules with specific three-dimensional shapes for biological or material science applications. The spiro fusion in this compound locks the two six-membered rings in a well-defined spatial arrangement, reducing the number of accessible conformations compared to two separate, non-fused cyclohexane and morpholine rings.
| Feature | Influence on Conformation |
| Spiro Junction | Increases rigidity, reduces the number of accessible conformations, acts as a stereocenter in chiral derivatives. |
| Gem-Dimethyl Group | Can alter internal bond angles (Thorpe-Ingold effect), potentially influencing the precise puckering of the cyclohexane ring, but the chair conformation is maintained. |
| Heteroatoms (O, N) | Introduce stereoelectronic effects (e.g., anomeric effect) that can affect the conformational preference of the heterocyclic ring. |
Theoretical and Computational Chemistry Studies of 9,9 Dimethyl 1 Oxa 4 Azaspiro 5.5 Undecane
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netbohrium.com By applying DFT, one can gain insights into the fundamental properties of 9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane.
Geometric optimization using DFT would determine the most stable three-dimensional arrangement of atoms in this compound. This process minimizes the energy of the molecule to find its equilibrium geometry. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.
A stability analysis, typically through frequency calculations, would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable conformation. These calculations are crucial for understanding the molecule's inherent stability and preferred spatial arrangement.
Table 1: Illustrative Optimized Geometric Parameters for this compound
| Parameter | Value (Illustrative) |
| C-O Bond Length | 1.43 Å |
| C-N Bond Length | 1.47 Å |
| C-C Bond Length | 1.54 Å |
| C-Spiro-C Angle | 109.5° |
| O-C-C Angle | 110.0° |
| C-N-C Angle | 112.0° |
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound. nih.govacs.org
NMR Spectroscopy: Theoretical calculations can predict the ¹³C and ¹H chemical shifts. nih.govacs.orgd-nb.info These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure.
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated from the calculated vibrational frequencies. Each vibrational mode corresponds to a specific molecular motion, and the predicted spectra can be compared with experimental data to verify the structure.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| ¹³C NMR Chemical Shift (Spiro Carbon) | 75-85 ppm |
| ¹H NMR Chemical Shift (N-H Proton) | 2.5-3.5 ppm |
| IR Stretching Frequency (C-O) | 1050-1150 cm⁻¹ |
| IR Stretching Frequency (N-H) | 3300-3500 cm⁻¹ |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound and its interactions with other molecules over time.
The spirocyclic nature of this compound imparts a degree of conformational rigidity. researchgate.net However, the six-membered rings can still adopt different conformations, such as chair, boat, and twist-boat. Conformational analysis would identify the various possible conformers and their relative energies, revealing the most populated conformations at a given temperature. This is crucial for understanding how the molecule's shape influences its properties and interactions.
Molecular dynamics simulations can be employed to study the interactions of this compound with biological macromolecules, such as enzymes or receptors. These simulations model the movement of atoms over time, providing a detailed picture of how the molecule might bind to a target protein. Key interactions, such as hydrogen bonds and hydrophobic interactions, can be identified, which is fundamental in drug design for understanding the mechanism of action. For instance, in studies of related spiro-heterocycles, molecular docking and dynamics have been used to understand their binding to specific biological targets. tandfonline.comtandfonline.com
In Silico Approaches for Scaffold Prioritization and Design
The 1-oxa-4-azaspiro[5.5]undecane scaffold is a valuable starting point in medicinal chemistry. nih.govtandfonline.com In silico methods are instrumental in prioritizing and designing new molecules based on this core structure.
Computational techniques allow for the rapid screening of virtual libraries of compounds derived from the this compound scaffold. researchgate.nettandfonline.com By modifying the scaffold with different functional groups, it is possible to predict how these changes will affect properties like binding affinity, solubility, and metabolic stability. This virtual screening process helps in prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. The inherent three-dimensionality of spirocyclic scaffolds makes them attractive in modern drug design. wesleyan.eduresearchgate.net
Chemoinformatic Analysis of Spirocyclic Chemical Space
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery, with a continuous search for structures that offer improved physicochemical and pharmacological properties. Spirocyclic compounds, which feature two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensional nature distinguishes them from the predominantly flat aromatic structures that have historically dominated small-molecule therapeutics. This unique topology can lead to enhanced target binding, improved solubility, and greater metabolic stability, making spirocyclic scaffolds an attractive area for chemoinformatic analysis.
A chemoinformatic approach to understanding the chemical space occupied by molecules like this compound involves the calculation and interpretation of various molecular descriptors. These descriptors quantify the physicochemical properties of a molecule and help predict its behavior in a biological system. For spirocyclic compounds, key areas of analysis include their three-dimensionality, lipophilicity, aqueous solubility, and potential for forming hydrogen bonds.
The spirocyclic core of this compound, a 1-oxa-4-azaspiro[5.5]undecane system, provides a rigid framework that reduces the conformational flexibility of the molecule. This rigidity can be advantageous for several reasons. A pre-organized conformation can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the introduction of a spiro center increases the fraction of sp3-hybridized carbons, a key measure of a molecule's three-dimensionality. Molecules with greater three-dimensionality are often associated with higher success rates in clinical trials, as they can engage with more complex binding pockets and may exhibit greater selectivity.
The addition of two methyl groups at the 9-position of the carbocyclic ring influences the molecule's properties in several ways. These non-polar substituents are expected to increase the lipophilicity of the compound compared to its unsubstituted parent scaffold. This can have a profound effect on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
A detailed chemoinformatic analysis of this compound provides a quantitative basis for these considerations. The calculated properties, presented in the tables below, offer insights into its drug-likeness and potential as a scaffold in medicinal chemistry.
Physicochemical Properties of this compound
This table outlines the fundamental physicochemical descriptors calculated for the compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| LogP (octanol/water) | 2.15 |
| Topological Polar Surface Area (TPSA) | 21.26 Ų |
| Number of Rotatable Bonds | 0 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Data calculated based on the compound's SMILES string (CC1(C)CCC2(CC1)CNCCO2) using computational models.
Drug-Likeness and Lead-Likeness Analysis
The "Rule of Five" and other similar guidelines are often used to assess the drug-likeness of a compound. This table evaluates this compound against these common criteria.
| Guideline | Parameter | Value | Compliance |
| Lipinski's Rule of Five | Molecular Weight | 183.29 | Yes (< 500) |
| LogP | 2.15 | Yes (< 5) | |
| Hydrogen Bond Donors | 1 | Yes (< 5) | |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) | |
| Veber's Rule | TPSA | 21.26 Ų | Yes (≤ 140 Ų) |
| Number of Rotatable Bonds | 0 | Yes (≤ 10) |
Compliance is determined based on widely accepted thresholds in medicinal chemistry.
The chemoinformatic profile of this compound suggests that it possesses favorable physicochemical properties for a potential drug candidate or a lead compound. Its low molecular weight and moderate lipophilicity fall well within the parameters of Lipinski's Rule of Five, indicating a good potential for oral bioavailability. The topological polar surface area (TPSA) is also low, which is often correlated with good cell permeability. The complete absence of rotatable bonds, a direct consequence of its rigid spirocyclic structure, is a notable feature that contributes to a favorable entropy of binding.
The analysis of the spirocyclic chemical space, through the lens of compounds like this compound, highlights the potential of this structural class to yield novel therapeutic agents. The combination of three-dimensionality, conformational rigidity, and favorable physicochemical properties makes them a compelling area for further exploration in drug discovery programs.
Structure Activity Relationship Sar and Mechanistic Insights for 9,9 Dimethyl 1 Oxa 4 Azaspiro 5.5 Undecane Derivatives
Exploration of Molecular Interactions with Biological Targets
The unique architecture of spirocyclic compounds, particularly those containing heteroatoms like the 1-oxa-4-azaspiro[5.5]undecane system, facilitates specific and high-affinity interactions with biological macromolecules. The rigid nature of the spirocyclic scaffold reduces the entropic penalty upon binding to a target protein, which can contribute to enhanced binding affinity. figshare.com The placement of substituents on this rigid frame allows for the precise positioning of functional groups to engage with specific residues within a receptor's binding pocket. nih.gov
Identification of Key Pharmacophoric Elements within the Spiro[5.5]undecane Core
A pharmacophore is defined as the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. For derivatives of the 1-oxa-4-azaspiro[5.5]undecane core, several key pharmacophoric elements have been identified that are crucial for their biological activity.
The Spirocyclic Core: The spiro[5.5]undecane framework itself is a primary pharmacophoric element. Its rigid, three-dimensional structure serves as a scaffold, orienting appended functional groups in well-defined spatial arrangements. nih.gov This is critical for fitting into the often complex and sterically demanding binding sites of proteins.
The Basic Nitrogen Atom: The nitrogen atom at the 4-position (or equivalent positions in related scaffolds like the 9-position in 1-oxa-4,9-diazaspiro[5.5]undecanes) is a critical feature. In many receptor environments, this nitrogen is protonated, allowing it to form a crucial salt bridge or strong hydrogen bond with acidic amino acid residues, such as aspartic acid, in the target's binding pocket. This interaction often serves as a primary anchor for the ligand.
Aromatic Moieties: The addition of aromatic or heteroaromatic substituents is a common strategy that introduces another key pharmacophoric element. These groups can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan), and cation-π interactions, which significantly contribute to binding affinity and selectivity.
The Oxygen Heteroatom: The oxygen atom in the oxa-spiro ring can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex through specific interactions with hydrogen bond donor residues in the binding site.
Influence of Substituents on Target Binding Affinity and Selectivity
Systematic modification of the 1-oxa-4-azaspiro[5.5]undecane scaffold has yielded significant insights into how substituents influence binding affinity and selectivity for various targets, including the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).
Positional Scanning of Substituents on the Spiro Scaffolds
Research into dual MOR agonists and σ1R antagonists based on a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold demonstrates the profound impact of substituent placement.
Position 4 (Aryl Substituents): The nature of the aryl group at this position is critical for σ1R affinity. Introducing electron-withdrawing or donating groups on a phenyl ring, or replacing it with heteroaromatic rings like pyridyl, significantly modulates binding. For instance, pyridyl moieties at this position were found to provide an excellent balance of affinities for both MOR and σ1R.
Position 9 (Nitrogen Substituents): The substituent on the second nitrogen atom heavily influences MOR affinity. A phenethyl group at this position is a classic feature of potent MOR agonists and was found to be optimal in this series as well.
Position 2 (Spiro-ring Substituents): Even small modifications on the spirocyclic core can impact activity. The introduction of small alkyl groups, such as methyl or ethyl, at position 2 was found to be favorable, providing some of the best-balanced profiles for dual MOR/σ1R activity. Larger groups or spiro-fused rings, like a cyclopropyl (B3062369) group, also yielded potent compounds.
The following table summarizes SAR findings for a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, illustrating the effect of substituents on MOR and σ1R binding affinities.
| Compound ID | R1 (Position 4) | R2 (Position 2) | R3 (Position 9) | MOR Ki (nM) | σ1R Ki (nM) |
| 15a | Phenyl | H | Phenethyl | 1.1 | 18 |
| 15d | 2-Pyridyl | H | Phenethyl | 1.4 | 14 |
| 15j | 2-Pyridyl | Methyl | Phenethyl | 0.8 | 13 |
| 15au | 5-Methyl-2-pyridyl | Methyl | Phenethyl | 1.9 | 1.8 |
| 36 | 2-Pyridyl | Spirocyclopropyl | Phenethyl | 0.5 | 11 |
Impact of Ring Size and Heteroatom Placement on Activity
The specific arrangement of rings and heteroatoms within the spirocyclic system is a crucial determinant of biological activity. A study on soluble epoxide hydrolase (sEH) inhibitors compared derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane with 2,8-diazaspiro[4.5]decane-based compounds. The 1-oxa-4,9-diazaspiro[5.5]undecane-based inhibitor (compound 19) demonstrated not only excellent sEH inhibitory activity but also superior in vivo efficacy in a rat model of glomerulonephritis compared to its diazaspiro[4.5]decane counterparts. This suggests that the specific [5.5] ring system with the oxygen heteroatom provides an optimal conformation and set of physicochemical properties for this particular target, highlighting the sensitivity of biological activity to subtle changes in the scaffold's core structure. Similarly, studies on M1 muscarinic agonists based on 1-oxa-8-azaspiro[4.5]decane highlight how modifications to the ring system and heteroatom environment influence receptor affinity and selectivity.
Elucidation of Molecular Mechanisms of Action
Understanding the precise binding modes of 9,9-dimethyl-1-oxa-4-azaspiro[5.5]undecane derivatives with their biological targets is essential for rational drug design. Molecular modeling, X-ray crystallography, and biochemical assays have provided detailed insights into these interactions.
Binding Modes with Receptors and Enzymes
Sigma (σ) Receptors: Spirocyclic compounds are well-known ligands for sigma receptors. The binding of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives to the σ1R involves the insertion of the N9-phenethyl group into a hydrophobic pocket, while the N4-aryl group occupies another region of the receptor. The protonated nitrogen forms a key electrostatic interaction. The rigid spirocyclic core ensures the correct distance and orientation between these pharmacophoric elements, which is crucial for high-affinity binding.
GABAAR: In the case of 3,9-diazaspiro[5.5]undecane-based antagonists for the γ-aminobutyric acid type A receptor (GABAAR), the spirocyclic benzamide (B126) moiety is a critical structural determinant. Molecular modeling suggests that these compounds bind at the interface between the β3 and α1 subunits. The spirocyclic core orients the benzamide group to form hydrogen bonds and electrostatic interactions with key residues such as Arg207, compensating for the lack of a typical acidic group found in many GABAAR ligands.
Soluble Epoxide Hydrolase (sEH): Potent sEH inhibitors have been developed from a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold bearing a trisubstituted urea (B33335) moiety. In these inhibitors, the urea group is designed to interact with the catalytic triad (B1167595) (Asp335, Tyr383, Tyr466) in the sEH active site. The spirocyclic core serves as a rigid scaffold to position the urea and other substituents for optimal interaction with the hydrophobic tunnels leading to the active site.
nsP2 Helicase: While direct studies on this compound are limited for this target, research on related oxaspiropiperidine inhibitors of the alphavirus nsP2 helicase provides mechanistic clues. These compounds act as noncompetitive, allosteric inhibitors. nih.gov This suggests they bind to a site on the enzyme distinct from the ATP or RNA binding sites, inducing a conformational change that inhibits the enzyme's unwinding activity. nih.gov The enantiomer (R)-1 of one such inhibitor was shown to bind directly to the nsP2 helicase protein.
MmpL3 Protein: The Mycobacterium tuberculosis MmpL3 protein is a transporter essential for cell wall biosynthesis and is a target for several new anti-tuberculosis agents. MmpL3 functions as a proton-motive force-dependent transporter. Inhibitors based on spirocyclic scaffolds, such as SQ109, are known to bind to the proton transfer site of MmpL3, disrupting the proton relay system formed by key aspartate and tyrosine residues and thereby inhibiting the transport of mycolic acids. figshare.com This mode of action suggests that spirocyclic amines can effectively target and block transmembrane proton channels.
Understanding Selectivity Profiles based on Molecular Interactions
There is currently no available research data on the molecular interactions of this compound with any biological targets. As such, an understanding of its selectivity profile cannot be constructed.
Rational Design of New Analogues based on SAR Data
Due to the absence of Structure-Activity Relationship (SAR) data for this compound, there is no foundation upon which to base the rational design of new analogues.
Future Directions and Emerging Research Avenues for 9,9 Dimethyl 1 Oxa 4 Azaspiro 5.5 Undecane Systems
Development as Probes for Biological Pathways
The inherent structural rigidity of the oxa-azaspiro[5.5]undecane core makes it an excellent foundation for the development of molecular probes. These tools are essential for visualizing and quantifying biological targets to understand their roles in health and disease. By modifying the scaffold with reporter moieties such as fluorophores or radioisotopes, derivatives of 9,9-dimethyl-1-oxa-4-azaspiro[5.5]undecane can be transformed into highly specific probes.
For instance, related azaspiro compounds have been successfully developed as selective radioligands for imaging sigma-1 (σ1) receptors using Positron Emission Tomography (PET). nih.gov A study involving 1,5-dioxa-9-azaspiro[5.5]undecane derivatives demonstrated that these molecules could be radiolabeled with Fluorine-18, exhibit high affinity for σ1 receptors, and achieve significant brain uptake. nih.gov This suggests a clear path for developing this compound-based PET ligands. Such probes could enable non-invasive imaging of receptor density and engagement in the central nervous system, providing invaluable insights into neurological disorders.
Potential in Scaffold-Based Drug Discovery Beyond Initial Targets
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in drug discovery due to their ability to improve compound potency, selectivity, and pharmacokinetic properties. bldpharm.com The 1-oxa-4-azaspiro[5.5]undecane framework and its analogs have demonstrated remarkable versatility, yielding potent modulators for a wide array of biological targets. This broad applicability underscores the potential for this compound to serve as a versatile scaffold for developing new therapeutics.
Research on structurally related compounds has identified inhibitors for diverse targets, as detailed in the table below.
| Target Protein/Receptor | Spirocyclic Scaffold | Therapeutic Area | Reference |
| Soluble Epoxide Hydrolase (sEH) | 1-oxa-4,9-diazaspiro[5.5]undecane | Chronic Kidney Disease | nih.gov |
| MmpL3 Protein | 1-oxa-9-azaspiro[5.5]undecane | Tuberculosis | osi.lv |
| Carbonic Anhydrase | 1-oxa-9-azaspiro[5.5]undecane | Oncology, Glaucoma | researchgate.net |
| Orexin Receptors (OX1R/OX2R) | 1,9-diazaspiro[5.5]undecane | Sleep Disorders | nih.gov |
| Acetyl-CoA Carboxylase (ACC) | 4-azaspiro[5.5]undecane | Obesity | nih.gov |
This wide range of activities, from enzymes like sEH to transport proteins like MmpL3, highlights the scaffold's capacity to orient substituents in a way that facilitates specific and high-affinity interactions with various protein binding sites. The gem-dimethyl group on the this compound core can further enhance binding by occupying lipophilic pockets and restricting conformational flexibility, potentially improving both potency and metabolic stability.
Integration with Advanced Synthetic Technologies (e.g., DNA-Encoded Libraries)
DNA-Encoded Library (DEL) technology has revolutionized hit identification by enabling the synthesis and screening of billions of compounds simultaneously. ethz.chnih.gov The success of a DEL campaign is critically dependent on the structural quality and diversity of the chemical scaffolds used. nih.gov Privileged scaffolds, known for their favorable biological activity, are ideal starting points for constructing these vast libraries. rsc.org
The integration of spirocyclic systems into DELs is an active area of research aimed at expanding the chemical space accessible to drug discovery. rsc.org The this compound scaffold is well-suited for this technology. Its defined three-dimensional structure can serve as a rigid core from which to project building blocks into specific vectors of chemical space. The nitrogen atom at the 4-position provides a convenient attachment point for combinatorial diversification, allowing for the creation of immense libraries of spirocyclic compounds. Screening these libraries against challenging targets could uncover novel binders with unique mechanisms of action that would be difficult to find using traditional, flatter molecules.
Exploration of Novel Chemical Space through Spiro[5.5]undecane Derivatives
The this compound core is a launchpad for exploring new regions of chemical space. The functional handles inherent in the scaffold, particularly the secondary amine, allow for the synthesis of a vast number of derivatives. By employing various synthetic methodologies, chemists can systematically modify the core to fine-tune its properties.
Examples from related scaffolds demonstrate the fruitfulness of this approach:
Antituberculosis Agents: Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized with diverse peripheral fragments, leading to compounds with high activity against multidrug-resistant strains of M. tuberculosis. osi.lv
sEH Inhibitors: Researchers have developed highly potent soluble epoxide hydrolase inhibitors by creating trisubstituted urea (B33335) derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane core. nih.gov
Kinase Inhibitors: The synthesis of heteroaryl-substituted 1-oxa-9-azaspiro[5.5]undecane derivatives has been explored to create compounds that can probe the ATP-binding site of protein kinases. researchgate.net
Antibacterial Agents: The 1-oxa-9-azaspiro[5.5]undecane moiety has been appended to the fluoroquinolone antibiotic ciprofloxacin to create novel derivatives with altered antibacterial profiles. researchgate.net
These examples show that the spiro[5.5]undecane framework can be systematically decorated to generate compounds with tailored biological activities. The 9,9-dimethyl variant offers an additional layer of structural control, providing a robust platform for creating next-generation therapeutic candidates.
Application in Chemical Biology and Mechanistic Studies
Beyond direct therapeutic applications, derivatives of this compound can serve as powerful tools for chemical biology. The development of potent and selective inhibitors for specific enzymes or receptors is crucial for dissecting complex biological pathways and validating new drug targets. fiveable.me
By generating a focused library of inhibitors based on this scaffold, researchers can probe the function of a target protein with high precision. For example, a selective inhibitor of an enzyme implicated in a metabolic pathway can be used to study the consequences of blocking that specific step, both in cell culture and in animal models. The rigid nature of the spirocyclic core aids in establishing clear structure-activity relationships (SAR), which provides insight into the molecular interactions between the inhibitor and its target. fiveable.me This detailed mechanistic understanding is fundamental to rational drug design and to advancing our knowledge of enzyme function and regulation. fiveable.meresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane?
- Methodological Answer : The compound can be synthesized via condensation reactions involving spirocyclic precursors. For example, analogous spiroazaspiro compounds (e.g., N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine) are prepared by reacting aldehydes with amines under controlled conditions. A typical procedure involves:
- Reacting benzaldehyde (0.40 mmol) with cyclopropylamine (0.40 mmol) in a polar aprotic solvent (e.g., MeCN).
- Purification via chromatography (e.g., 1:9 MeOH:MeCN) yields the product (30% yield) as a diastereomeric mixture .
- For higher yields (64–80%), similar spiro compounds use ketone-amine condensations with acid catalysts, followed by vacuum distillation .
Q. Table 1: Representative Synthetic Conditions
| Reactants | Solvent | Catalyst | Yield | Purification Method | Reference |
|---|---|---|---|---|---|
| Aldehyde + Amine | MeCN | None | 30% | Chromatography, HPLC | |
| Ketone + Amine | EtOH | H₂SO₄ | 64–80% | Vacuum distillation |
Q. How should researchers characterize this compound?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- Elemental Analysis : Verify C, H, and N content (e.g., ±0.3% deviation from theoretical values) .
- Spectroscopy :
- IR : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
- NMR : Assign spirocyclic protons (e.g., δ 1.2–2.5 ppm for methyl groups in similar compounds) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z 183 for analogs) .
Advanced Research Questions
Q. How can diastereomers formed during synthesis be resolved?
- Methodological Answer : Diastereomeric mixtures (e.g., 2:1 ratio) are resolved using preparative HPLC with optimized parameters:
- Column : C18 reverse-phase (5 µm, 250 × 10 mm).
- Mobile Phase : Gradient of MeOH/H₂O (70:30 to 95:5 over 20 min).
- Flow Rate : 2 mL/min .
For enantiomeric resolution, chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents are recommended.
Q. What mechanistic insights explain the formation of spiroazaspiro compounds?
- Methodological Answer : The reaction proceeds via a Mannich-type mechanism involving:
Iminium Ion Formation : Amine reacts with aldehyde/ketone to generate an intermediate.
Cyclization : Intramolecular nucleophilic attack by oxygen/nitrogen forms the spirocyclic core.
Steric Effects : Bulky substituents (e.g., 9,9-dimethyl groups) influence ring strain and regioselectivity .
Computational studies (e.g., DFT) can model transition states and predict reaction pathways.
Q. How do structural modifications impact physicochemical stability?
- Methodological Answer : Stability studies should assess:
Q. How can data contradictions in synthetic yields be addressed?
- Methodological Answer : Discrepancies in yields (e.g., 30% vs. 64–80%) arise from:
- Reaction Conditions : Solvent polarity (MeCN vs. EtOH) and catalyst presence .
- Purification Efficiency : HPLC resolves diastereomers better than distillation.
Standardize protocols using design-of-experiment (DoE) frameworks to optimize parameters like temperature, stoichiometry, and catalyst loading.
Key Considerations for Experimental Design
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to enhance enantioselectivity.
- Scale-Up Challenges : Transition from milligram to gram-scale synthesis requires adjusting solvent volume and heating rates .
- Safety : Handle hygroscopic or oxygen-sensitive intermediates in gloveboxes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
